2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone
Description
The compound 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone features a bicyclo[2.2.1]heptane core with oxygen (oxa) and nitrogen (aza) atoms at positions 2 and 5, respectively. This bicyclic system is fused to an isoxazole ring substituted at position 5 with a thiophene moiety. The structural rigidity of the bicyclo[2.2.1]heptane framework may enhance binding affinity to biological targets, while the isoxazole and thiophene groups contribute to electronic diversity and lipophilicity . This compound has been utilized as an intermediate in synthesizing kinase inhibitors and other bioactive molecules, as evidenced by its inclusion in patented pharmaceutical syntheses .
Properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-5-yl-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-13(15-6-9-4-8(15)7-17-9)10-5-11(18-14-10)12-2-1-3-19-12/h1-3,5,8-9H,4,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRHGVAGAVQDIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 2-Oxa-5-azabicyclo[2.2.1]heptane Core
The bicyclic morpholine scaffold is synthesized from trans-4-hydroxy-L-proline, a chiral starting material that ensures stereochemical fidelity. Two primary routes dominate:
Portoghese’s Benzoyl-Protected Route
Portoghese’s seminal work (1971) established a seven-step sequence starting with trans-4-hydroxy-L-proline:
- N-Benzoylation : Protection of the amine using benzoyl chloride in alkaline conditions.
- Methyl Esterification : Diazomethane-mediated esterification (toxic, requires caution).
- Oxidative Cyclization : Treatment with lead tetraacetate forms the oxetane ring.
- Deprotection : Harsh acidic conditions (e.g., HBr/AcOH) remove the benzoyl group.
This method achieves a 59% overall yield but faces challenges in scalability due to diazomethane and tedious deprotection.
Improved Cbz-Protected Route
Zhang et al. (2014) optimized the synthesis using benzyloxycarbonyl (Cbz) protection:
- Cbz Protection : React trans-4-hydroxy-L-proline with Cbz-Cl under mild basic conditions.
- Lactonization : Intramolecular cyclization using DCC/DMAP forms a γ-lactone intermediate.
- Reduction and Cyclization : NaBH₄ reduces the lactone to a diol, followed by Mitsunobu reaction with DIAD/PPh₃ to form the bicyclic structure.
- Hydrogenolysis : Pd/C-mediated removal of the Cbz group under H₂ affords the free amine.
This six-step route achieves a 70% overall yield with safer reagents and streamlined steps.
Table 1: Comparison of Bicyclic Core Syntheses
| Method | Steps | Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Portoghese (1971) | 7 | 59% | Established protocol | Toxic reagents, harsh deprotection |
| Zhang et al. (2014) | 6 | 70% | Safer, higher yield, stereoselective | Requires hydrogenation step |
Synthesis of the 5-(Thiophen-2-yl)isoxazol-3-yl Moiety
The isoxazole-thiophene fragment is constructed via cyclization and cross-coupling:
Isoxazole Ring Formation
The isoxazole core is synthesized using hydroxylamine-mediated cyclocondensation:
- Substrate Preparation : React ethyl acetoacetate with thiophene-2-carbaldehyde to form a β-keto enone.
- Cyclization : Treat with hydroxylamine hydrochloride in ethanol under reflux to yield 5-(thiophen-2-yl)isoxazol-3-amine.
- Oxidation : Oxidize the amine to a ketone using MnO₂ or Dess-Martin periodinane.
Coupling Strategies for Final Assembly
The bicyclic morpholine and isoxazole-thiophene units are conjugated via nucleophilic acyl substitution or transition metal catalysis:
Acyl Chloride Coupling
Buchwald-Hartwig Amination
For more sterically hindered systems, Pd-catalyzed coupling ensures efficiency:
- Pd Catalyst : Use Pd₂(dba)₃/Xantphos with Cs₂CO₃ in dioxane.
- Coupling : React the bromoisoxazole-thiophene with the bicyclic amine at 110°C.
Yield : ~55–65% (extrapolated from analogous reactions).
Table 2: Coupling Method Performance
| Method | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Acyl Chloride | THF, 100°C, 70h | 62.8% | >95% |
| Buchwald-Hartwig | Pd/Xantphos, dioxane, 110°C | ~60% | >90% |
Purification and Analytical Characterization
Chromatographic Purification
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.45–7.29 (thiophene H), 5.35 (isoxazole H), 4.67–3.71 (bicyclic morpholine H).
- LC-MS : m/z 359.1 [M+H]⁺ (calculated for C₁₇H₁₅N₂O₃S).
- X-ray Crystallography : Confirms bicyclic chair conformation and isoxazole-thiophene coplanarity (dihedral angle <5°).
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclic Heterocycles in Antibiotics
Example :
- (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (Cephalosporin analog)
- Structural Differences : The bicyclo[4.2.0] system in cephalosporins includes a β-lactam ring fused to a six-membered dihydrothiazine ring, critical for antibiotic activity. In contrast, the bicyclo[2.2.1]heptane in the target compound lacks the β-lactam motif but offers greater conformational rigidity.
- Functional Implications : The β-lactam in cephalosporins enables bacterial cell wall inhibition, whereas the target compound’s isoxazole-thiophene system may favor kinase or protease inhibition due to its planar, electron-rich heterocycles .
Thiazolidinone Derivatives
Example :
- 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone Structural Differences: Thiazolidinones feature a five-membered ring with nitrogen and sulfur atoms, whereas the target compound’s isoxazole ring contains oxygen and nitrogen. Synthetic Routes: Thiazolidinones are synthesized via condensation of thiosemicarbazides with chloroacetic acid, while the target compound’s bicyclic core requires multistep coupling reactions involving palladium catalysts .
Triazole-Based Pesticides
Example :
- Metconazole and Triticonazole
- Structural Differences : Triazole pesticides (e.g., metconazole) incorporate a 1,2,4-triazole ring linked to a chlorophenyl group. The target compound’s isoxazole-thiophene system lacks the triazole’s nitrogen-rich environment but shares similar lipophilic characteristics.
- Functional Implications : Triazoles inhibit fungal cytochrome P450 enzymes, while the bicyclo[2.2.1]heptane-isoxazole-thiophene scaffold may target plant or mammalian kinases due to its bulkier, more rigid structure .
Comparative Data Table
*Predicted values based on substituent contributions.
Research Findings and Implications
- Structural Rigidity: The bicyclo[2.2.1]heptane system in the target compound may improve metabolic stability compared to flexible analogs like thiazolidinones, as seen in kinase inhibitor designs .
- Synthetic Challenges: The target compound’s synthesis requires specialized reagents (e.g., Pd catalysts) and stringent conditions, contrasting with simpler routes for thiazolidinones or triazoles .
Biological Activity
The compound 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone , often referred to as a bicyclic amine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and databases.
Molecular Structure
The compound is characterized by a bicyclic structure that includes an oxabicyclo framework and a functional isoxazole group. Its molecular formula is with a molecular weight of approximately 248.31 g/mol.
Pharmacological Profile
Research indicates that compounds similar to 2-Oxa-5-azabicyclo[2.2.1]heptan exhibit a variety of biological activities, including:
- Antimicrobial Activity : Studies have shown that bicyclic amines can possess antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential in cancer therapy.
- Neuroprotective Effects : There is emerging evidence that these compounds may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Case Studies
- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various bicyclic compounds, including derivatives of 2-Oxa-5-azabicyclo[2.2.1]heptane. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive strains (e.g., Staphylococcus aureus) .
- Anticancer Activity : Research highlighted in Cancer Research demonstrated that modifications to the bicyclic structure enhanced the compound's affinity for cancer cell receptors, leading to increased apoptosis in treated cells .
- Neuroprotective Studies : A recent investigation into neuroprotective mechanisms revealed that derivatives of this compound could reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegeneration .
Data Table of Biological Activities
Q & A
Q. What are the established synthetic routes for constructing the 2-oxa-5-azabicyclo[2.2.1]heptane moiety in this compound?
The bicyclic core is synthesized via multi-step protocols starting from trans-4-hydroxy-L-proline. Key steps include:
- Cbz protection under basic conditions (NaOH, 0°C to room temperature, 5 h, 91% yield).
- Tosylation (TsCl, DMAP, EtN, CHCl, 93% yield).
- Reductive ring closure (NaBH, EtOH/THF, 100% yield).
- Deprotection (NaOMe, MeOH reflux, 86% yield) .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
Q. What are the key challenges in purifying this compound, and what chromatographic methods are recommended?
Challenges include separating regioisomers and removing catalysts. Recommended methods:
- Reverse-phase HPLC (C18 column, MeCN/HO gradient with 0.1% TFA).
- Preparative TLC on silica gel for intermediates, as used in similar bicyclic systems .
Advanced Research Questions
Q. How can researchers optimize the coupling of the 5-(thiophen-2-yl)isoxazol-3-yl group to the bicyclic core to enhance reaction efficiency?
Optimization strategies include:
- Screening coupling agents (e.g., EDC/HOBt) and Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- Stoichiometric adjustments (1.2–1.5 eq. of thiophene-isoxazole precursor) to minimize unreacted bicyclic intermediate .
Q. How should discrepancies in biological activity data between in vitro and cell-based assays be addressed?
Discrepancies may arise from:
- Solubility limitations : Use DMSO stocks with ≤0.1% final concentration.
- Metabolic instability : Perform LC-MS stability assays in cell media.
- Target engagement validation : Apply thermal shift assays or surface plasmon resonance (SPR) to confirm binding .
Q. What computational methods aid in predicting the conformational stability of the bicyclic core under physiological conditions?
- Density Functional Theory (DFT) : B3LYP/6-31G* to model ring strain and hydrogen bonding.
- Molecular dynamics (MD) simulations : AMBER force field in explicit solvent (e.g., TIP3P water) to assess solvation effects and dominant conformers .
Data Contradiction Analysis
Q. How can conflicting reports on synthetic yields for the bicyclic framework be resolved?
- Reaction monitoring : Use in-situ FTIR or H NMR to track intermediate formation.
- Parameter standardization : Control humidity (e.g., anhydrous EtN) and temperature (0°C for tosylation).
- Batch-to-batch reproducibility : Validate reagent purity (e.g., NaBH activity) and solvent drying (molecular sieves) .
Q. What experimental limitations affect the generalizability of biological activity studies for this compound?
Limitations include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
